Cas no 2228095-95-0 (methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate)

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
- 2228095-95-0
- EN300-1792811
-
- インチ: 1S/C12H14N2O2/c1-14-7-6-8-9(4-3-5-10(8)14)11(13)12(15)16-2/h3-7,11H,13H2,1-2H3
- InChIKey: WGNDCGIOZAYHRI-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1=CC=CC2=C1C=CN2C)N)=O
計算された属性
- せいみつぶんしりょう: 218.105527694g/mol
- どういたいしつりょう: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.2Ų
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792811-10.0g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1792811-2.5g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1792811-5.0g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1792811-0.25g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1792811-0.5g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1792811-1.0g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1792811-0.05g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1792811-0.1g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1792811-10g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1792811-1g |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |
2228095-95-0 | 1g |
$871.0 | 2023-09-19 |
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetateに関する追加情報
Research Brief on Methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate (CAS: 2228095-95-0): Recent Advances and Applications
The compound methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate (CAS: 2228095-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole-based scaffold and ester functionality, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies highlight its potential in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and cancer. The unique structural features of this compound enable its interaction with various biological targets, making it a valuable candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways and pharmacological properties of methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate. The study demonstrated its efficacy as a precursor in the synthesis of indole-3-acetic acid derivatives, which exhibit potent anti-inflammatory and neuroprotective effects. The compound's ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, underscores its therapeutic potential. Additionally, its favorable pharmacokinetic profile, including good bioavailability and low toxicity, positions it as a promising lead compound for further optimization.
Another notable application of methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate was reported in a 2022 Bioorganic & Medicinal Chemistry Letters article, where it was utilized in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The study revealed that derivatives of this compound exhibited high affinity for the MDM2-p53 interaction, a critical target in oncology. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's binding affinity, resulting in derivatives with nanomolar inhibitory activity. These findings open new avenues for the development of targeted cancer therapies.
Recent advancements in computational chemistry have further elucidated the molecular interactions of methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate. Molecular docking and dynamics simulations, as described in a 2023 ACS Chemical Biology publication, provided insights into the compound's binding modes with various enzymes and receptors. These simulations highlighted the importance of the indole moiety and the ester group in mediating interactions with biological targets. Such computational studies complement experimental data, enabling a more rational design of derivatives with enhanced therapeutic properties.
In conclusion, methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate (CAS: 2228095-95-0) represents a multifaceted compound with significant potential in drug discovery and development. Its applications span from neuroprotective agents to anticancer therapeutics, driven by its unique chemical structure and biological activity. Ongoing research continues to explore its full potential, with a focus on optimizing its pharmacological properties and expanding its therapeutic applications. Future studies are expected to further validate its clinical relevance and pave the way for its integration into novel treatment strategies.
2228095-95-0 (methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate) 関連製品
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
- 49776-82-1(6-Heptenyl Isothiocyanate)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 81025-84-5(2-oxa-5-azabicyclo2.2.1heptan-3-one hydrochloride)
- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)
- 887624-46-6(1-Piperidinecarboximidamide, 4-hydroxy-, monohydrochloride)




